![molecular formula C10H14N2O4 B1662676 5'-Deoxythymidine CAS No. 3458-14-8](/img/structure/B1662676.png)
5'-Deoxythymidine
Overview
Description
Molecular Structure Analysis
The molecular structure of 5’-Deoxythymidine consists of a pyrimidine base thymine attached to a deoxyribose sugar . The empirical formula is C10H14N2O4, and the molecular weight is 226.23 g/mol .Physical And Chemical Properties Analysis
5’-Deoxythymidine is a crystalline solid . It has a melting point of 192-193 °C . Its density is predicted to be 1.344±0.06 g/cm3 .Scientific Research Applications
DNA Synthesis
5’-Deoxythymidine is an essential building block of DNA. In humans, the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP), a precursor of 5’-Deoxythymidine, utilizes an enzymatic pathway requiring thymidylate synthase (TSase) and dihydrofolate reductase (DHFR) .
Cell Synchronization
In cell biology, 5’-Deoxythymidine is used to synchronize the cells in the S phase . The S phase is the part of the cell cycle where DNA is replicated, making 5’-Deoxythymidine crucial for this process.
Enzymatic Synthesis of Deoxythymidine-5’-Triphosphate (5’-dTTP)
A one-pot process of enzymatic synthesis of deoxythymidine-5’-triphosphate (5’-dTTP) has been developed using whole cells of recombinant Escherichia coli coexpressing thymidylate kinase (TMKase) and acetate kinase (ACKase) . 5’-dTTP is known as one of the raw materials used to build DNA and is required in modern molecular biological research as the essential precursor for the artificial synthesis of DNA, PCRs, and other PCR-based applications .
Biosynthesis of Saccharides
5’-dTTP is an important intermediate in the biosynthesis of some saccharides. Several dTDP-sugars, which are the precursors of polysaccharides, were synthesized from 5’-dTTP .
Antibiotic Target
The enzyme flavin-dependent thymidylate synthase (FDTS), which represents an alternative enzymatic pathway to synthesize dTMP and is not present in human cells, is found in a number of pathogenic bacteria. Thus, inhibitors of this enzyme may serve as antibiotics .
PCR Applications
Due to the increasing demand of PCR applications and the emerging fields of DNA biosynthesis and sugar chemistry research, the requirement of 5’-dTTP, which can be synthesized from 5’-Deoxythymidine, continues to increase steadily .
Mechanism of Action
Target of Action
5’-Deoxythymidine, also known as Thymidine, is a pyrimidine deoxynucleoside . It primarily targets several enzymes, including Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and Thymidine kinase 2, mitochondrial . These enzymes play crucial roles in DNA synthesis and cellular growth .
Mode of Action
5’-Deoxythymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . It catalyzes the reversible phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), using ATP as its preferred phosphoryl donor . This process is essential for DNA synthesis and cellular growth .
Biochemical Pathways
5’-Deoxythymidine is situated at the junction of both de novo and salvage pathways of deoxythymidine triphosphate (dTTP) synthesis . Deoxythymidine triphosphate (dTTP) is an essential building block of DNA and can be synthesized by the de novo pathway where deoxyuridine monophosphate is converted to thymidine monophosphate (dTMP) by thymidylate synthase in the presence of tetrahydrofolate . Alternatively, it can be synthesized by the salvage pathway where deoxythymidine (dThd) is phosphorylated to dTMP .
Pharmacokinetics
It is known that the compound is involved in the metabolism of dna synthesis and cellular growth
Result of Action
The primary result of 5’-Deoxythymidine action is the synthesis of DNA. By catalyzing the phosphorylation of dTMP to dTDP, 5’-Deoxythymidine plays a crucial role in DNA synthesis and cellular growth . It is used in cell biology to synchronize the cells in S phase .
Future Directions
5’-Deoxythymidine has potential in the field of cancer research. It has been used as a research tool for antiviral and anticancer studies . Furthermore, the enzyme flavin-dependent thymidylate synthase (FDTS), which represents an alternative enzymatic pathway to synthesize dTMP, is not present in human cells but is found in a number of pathogenic bacteria. Thus, inhibitors of this enzyme may serve as antibiotics .
properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-5-4-12(10(15)11-9(5)14)8-3-7(13)6(2)16-8/h4,6-8,13H,3H2,1-2H3,(H,11,14,15)/t6-,7+,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUILUGCFSCUKR-GJMOJQLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188127 | |
Record name | 5'-Deoxythymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Deoxythymidine | |
CAS RN |
3458-14-8 | |
Record name | 5'-Deoxythymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Deoxythymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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